1-Bromoadamantane

Description

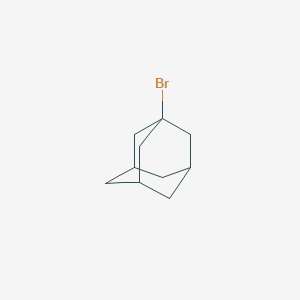

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15Br/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHPRVYDKRESCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Br | |

| Record name | 1-Bromoadamantane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1-Bromoadamantane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880632 | |

| Record name | 1-bromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 1-Bromoadamantane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

768-90-1, 7314-85-4 | |

| Record name | 1-Bromoadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromoadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromotricyclo(3.3.1.13,7)decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromoadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromotricyclo[3.3.1.13,7]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMOADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKV2KDH3R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromoadamantane: Chemical and Physical Properties for Researchers and Drug Development Professionals

An authoritative guide on 1-Bromoadamantane, detailing its chemical and physical characteristics, experimental protocols, and key reactions. This document serves as a comprehensive resource for scientists and professionals engaged in research and drug development, providing structured data and methodologies to support advanced applications.

Core Chemical and Physical Properties

This compound, a halogenated derivative of adamantane (B196018), is a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] Its rigid, cage-like structure imparts unique properties to molecules, making it a valuable building block in medicinal chemistry.

Structural and General Properties

Below is a summary of the fundamental properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 768-90-1 | [2] |

| Molecular Formula | C₁₀H₁₅Br | [2] |

| Molecular Weight | 215.13 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| IUPAC Name | 1-bromotricyclo[3.3.1.1³,⁷]decane | [5] |

Physical and Spectroscopic Data

The physical and spectroscopic data for this compound are crucial for its identification and characterization in experimental settings.

| Property | Value | Reference(s) |

| Melting Point | 116-118 °C | [1] |

| Boiling Point | 226 °C | [6] |

| Density | 1.2686 g/cm³ (estimate) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform (B151607), diethyl ether, benzene, methanol (B129727), and ethanol. | [6][7] |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ 2.37 (s, 3H), 2.10 (s, 6H), 1.73 (s, 6H) | [8] |

| ¹³C NMR (CCl₄) | δ 69.2, 48.9, 35.8, 31.9 | [5] |

| IR (KBr Pellet) | Major peaks typically observed around 2900 cm⁻¹ (C-H stretch) and in the fingerprint region. | [5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for reproducible research.

Synthesis of this compound from Adamantane

This protocol describes the direct bromination of adamantane.

Materials:

-

Adamantane

-

Liquid bromine

-

Saturated sodium hydrogen sulfite (B76179) solution

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, combine 30 g of adamantane with 24 mL of liquid bromine.

-

Heat the reaction mixture to 85°C for 6 hours.

-

Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

-

Allow the reaction to cool to room temperature and leave it overnight.

-

Remove the excess bromine by distillation.

-

The remaining bromine is neutralized by the addition of 20 mL of saturated sodium hydrogen sulfite solution.

-

Filter the crude product and wash the filter cake until neutral.

-

Dry the product and recrystallize from methanol to yield light yellow crystals of this compound.[9]

Purification by Sublimation

For high-purity this compound, sublimation is an effective purification method.

Procedure:

-

Place the crude this compound in a sublimation apparatus.

-

Heat the apparatus to 90-100°C under a water pump vacuum.

-

Collect the sublimed, purified crystals.[1]

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[10]

-

Ensure the sample is fully dissolved and the solution is free of particulate matter.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: Ambient

-

Number of Scans: 16-32 (adjust for concentration)

-

Relaxation Delay: 1-2 seconds

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[11][12]

-

Place a portion of the mixture into a pellet-forming die.

-

Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[13]

-

Place the pellet in the sample holder of the FT-IR spectrometer.

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis, most notably in the production of the antiviral drug amantadine (B194251).

Synthesis of Amantadine Hydrochloride

The conversion of this compound to amantadine is a cornerstone of its application in drug development.[1]

Experimental Workflow for Amantadine Synthesis:

Caption: Workflow for the synthesis of Amantadine Hydrochloride from this compound.

Sₙ1 Reaction Mechanism

This compound is a classic substrate for studying the Sₙ1 (Substitution Nucleophilic Unimolecular) reaction mechanism due to its tertiary bridgehead structure, which favors carbocation formation.

Diagram of the Sₙ1 Reaction Mechanism:

Caption: Stepwise mechanism of the Sₙ1 reaction of this compound.

Other Notable Reactions

-

Hydrolysis: this compound can be hydrolyzed to form 1-adamantanol.[6] This reaction can be carried out using aqueous silver nitrate (B79036) or hydrochloric acid.[14]

-

Friedel-Crafts Alkylation: It reacts with phenols to yield para-adamantylphenol, demonstrating its utility in Friedel-Crafts alkylation reactions.[6][15]

Biological Significance and Drug Development

While this compound itself exhibits some antiviral, antimicrobial, and cytotoxic activities, its primary role in drug development is as a precursor to more potent therapeutic agents.[1] The adamantane scaffold is a key pharmacophore in several approved drugs. The biological activity of adamantane derivatives is often attributed to their ability to interact with biological membranes and hydrophobic protein regions, such as the M2 proton channel of the influenza virus or the NMDA receptor channels in the central nervous system.[7]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[4] It is moisture-sensitive and should be stored in a cool, dry, well-ventilated area away from oxidizing agents.[4] In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. This compound | 768-90-1 [chemicalbook.com]

- 2. This compound | C10H15Br | CID 79106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-溴金刚烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound(768-90-1) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. shimadzu.com [shimadzu.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Bromoadamantane (CAS: 768-90-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromoadamantane (CAS Number 768-90-1), a key chemical intermediate in pharmaceutical and materials science applications. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant reactions. Particular emphasis is placed on its crucial role as a precursor in the synthesis of the antiviral drug Amantadine (B194251). All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Introduction

This compound, with the chemical formula C₁₀H₁₅Br, is a brominated derivative of adamantane (B196018).[1] Its rigid, cage-like structure imparts unique properties to molecules that incorporate it, making it a valuable building block in medicinal chemistry and polymer science. The primary application of this compound is as a starting material for the synthesis of Amantadine, an antiviral medication used for the treatment of Influenza A.[2] This guide serves as a technical resource for professionals engaged in research and development involving this versatile compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3] It is insoluble in water but soluble in various organic solvents.[4][5] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 768-90-1 | [1] |

| Molecular Formula | C₁₀H₁₅Br | [1] |

| Molecular Weight | 215.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 116-120 °C | [4] |

| Boiling Point | 226 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][4] |

| Density | 1.2686 g/cm³ (estimate) | [5] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. Key spectral data are provided below.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.37 | s | 6H | CH₂ |

| 2.10 | s | 3H | CH |

| 1.73 | s | 6H | CH₂ |

(Data obtained in CDCl₃ at 399.65 MHz)[4]

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 68.5 | C-Br |

| 48.1 | CH |

| 35.8 | CH₂ |

| 31.9 | CH₂ |

(Data obtained in CDCl₃)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 2920, 2850 | C-H stretch (alkane) |

| 1450 | C-H bend |

| 690, 765 | C-Br stretch |

[6]

Mass Spectrometry (MS)

| m/z | Interpretation |

| 214/216 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 135 | [M-Br]⁺ (adamantyl cation) |

Synthesis of this compound

This compound is typically synthesized via the electrophilic bromination of adamantane. Several methods have been reported, with variations in the brominating agent and reaction conditions.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Bromination with Bromotrichloromethane (B165885)

This method utilizes bromotrichloromethane as the brominating agent in the presence of a molybdenum hexacarbonyl catalyst.[6]

Materials:

-

Adamantane

-

Bromotrichloromethane (BrCCl₃)

-

Molybdenum(VI) hexacarbonyl (Mo(CO)₆)

-

Argon gas

Procedure:

-

In a stainless steel microautoclave or a sealed glass ampule under an argon atmosphere, combine Mo(CO)₆ (0.3-0.5 mmol), adamantane (10 mmol), and BrCCl₃ (20-30 mmol). BrCCl₃ serves as both the reagent and the solvent.

-

Seal the vessel and heat to 140-160°C for 5-10 hours.

-

After the reaction is complete, cool the vessel to approximately 20°C and open it.

-

Distill off the excess solvent (BrCCl₃).

-

Crystallize the residue from methanol to yield this compound.

Yield: 90-99%[6]

Experimental Protocol: Direct Bromination with Liquid Bromine

This is a more traditional method involving the direct reaction of adamantane with liquid bromine.[8]

Materials:

-

Adamantane

-

Liquid Bromine (Br₂)

-

Saturated sodium hydrogen sulfite (B76179) solution

-

Methanol

Procedure:

-

In a reaction flask, add 30g of adamantane to an excess of liquid bromine (24 mL).

-

Heat the reaction mixture at 85°C for 6 hours.

-

Increase the temperature to 110°C and continue the reaction in an oil bath for an additional 3 hours.

-

Allow the mixture to stand overnight.

-

Recover the excess bromine by distillation.

-

Reduce the remaining bromine by adding 20 mL of a saturated sodium hydrogen sulfite solution.

-

Filter the mixture and wash the filter cake until neutral.

-

Dry the solid and recrystallize from methanol to obtain light yellow crystals of this compound.

Yield: 93%[8]

Key Reactions of this compound

The primary utility of this compound lies in its role as a substrate for nucleophilic substitution reactions at the tertiary carbon of the adamantane cage.

Synthesis of Amantadine

The most significant reaction of this compound is its conversion to Amantadine (1-aminoadamantane), a crucial step in the production of the antiviral drug.

Caption: General workflow for the synthesis of Amantadine Hydrochloride.

This improved procedure offers high yields and avoids some of the hazardous reagents of older methods.[9]

Step 1: Synthesis of N-(1-adamantyl)formamide

-

Add this compound (323g, 1.5 mol) to formamide (600 mL, 15.0 mol) at 85°C with stirring.

-

Heat the reaction to 90°C and add concentrated H₂SO₄ (450 mL, 8.35 mol) dropwise.

-

Maintain the temperature at 90°C for 4 hours until the this compound is consumed (monitored by TLC).

-

After completion, slowly pour the reaction mixture into ice-cold water (2.5 L) and stir at 0-5°C for 1 hour.

-

Filter the precipitated white solid, wash with cool water (3 x 40 mL), and dry to obtain N-(1-adamantyl)formamide.

Step 2: Hydrolysis to Amantadine and Salt Formation

-

Add the crude N-(1-adamantyl)formamide to a mixture of potassium hydroxide (B78521) (86%, 508g, 7.76 mol) and propylene glycol (1150 mL) and stir at room temperature for 30 minutes.

-

Heat the mixture to 135°C and maintain this temperature for 7 hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture to room temperature and add ice-cold water (3 L).

-

Extract the aqueous mixture with dichloromethane (B109758) (3.5 L).

-

Concentrate the organic layer and treat with aqueous HCl to precipitate Amantadine Hydrochloride.

Overall Yield: 81%[9]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

General Handling: Use with adequate ventilation and avoid generating dust. Wash thoroughly after handling.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents. It is moisture-sensitive.[2][3]

-

First Aid:

-

Eyes: Flush with plenty of water for at least 15 minutes.

-

Skin: Flush skin with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.[2]

-

Conclusion

This compound is a pivotal intermediate in organic synthesis, most notably in the pharmaceutical industry for the production of Amantadine. Its well-defined physicochemical properties and reactivity make it a reliable building block. The synthesis protocols outlined in this guide, particularly the more recent and optimized methods, provide efficient and high-yield pathways to this compound and its derivatives. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers working with adamantane-based structures.

References

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. CN109516920B - A kind of synthetic method of amantadine - Google Patents [patents.google.com]

- 4. This compound(768-90-1) 1H NMR [m.chemicalbook.com]

- 5. This compound(768-90-1) MS [m.chemicalbook.com]

- 6. RU2428408C2 - this compound synthesis method - Google Patents [patents.google.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Molecular Structure and Geometry of 1-Bromoadamantane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, geometry, and relevant experimental protocols for 1-bromoadamantane. The unique, rigid, and cage-like structure of the adamantane (B196018) scaffold makes its derivatives, such as this compound, valuable building blocks in medicinal chemistry and materials science. Understanding its precise three-dimensional arrangement is critical for applications in rational drug design, mechanistic studies, and the development of novel polymers.

Molecular Structure

This compound, with the chemical formula C₁₀H₁₅Br, is a derivative of adamantane where a bromine atom substitutes a hydrogen atom at one of the four equivalent bridgehead (methine) positions.[1] The core adamantane structure is a highly symmetrical and rigid diamondoid cage, composed of three fused cyclohexane (B81311) rings in the chair conformation.[2] This arrangement results in a strain-free structure with near-ideal tetrahedral angles.

The parent adamantane molecule possesses a high degree of symmetry, belonging to the Td point group. The substitution of a bromine atom at a bridgehead carbon reduces this symmetry to C₃ᵥ.[2] This structural change has significant implications for the molecule's reactivity and physical properties. The bulky adamantyl group and the tertiary nature of the carbon-bromine bond sterically hinder backside attack, making reactions like the Sₙ2 substitution mechanistically unfavorable.

Molecular Geometry and Crystal Structure

The precise geometric parameters of this compound have been determined through single-crystal X-ray diffraction and computational methods. These studies provide detailed information on bond lengths, bond angles, and the molecule's arrangement in the solid state.

The quantitative data derived from experimental and computational analyses are summarized in the tables below for clarity and comparative purposes.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [4] |

| Unit Cell Dimensions | a = 10.154(3) Åb = 6.8541(11) Åc = 13.240(3) Åβ = 90.027(17)° | [3] |

| Volume (V) | 921.5(4) ų | [3] |

| Molecules per Cell (Z) | 4 | [3] |

| Temperature | 200(2) K |[3] |

Table 2: Key Molecular Geometry Parameters for this compound

| Parameter | Experimental (X-ray) Value | Computational (DFT) Source |

|---|---|---|

| Bond Lengths (Å) | ||

| C1-Br | Normal/Typical¹ | [4] |

| C1-C2 (Bridgehead-Methylene) | Normal/Typical¹ | [4] |

| C2-C3 (Methylene-Methylene) | Normal/Typical¹ | [4] |

| Bond Angles (°) | ||

| Br-C1-C2 | Good Agreement² | [4] |

| C2-C1-C9 | Good Agreement² | [4] |

| C1-C2-C3 | Good Agreement² |[4] |

¹In the primary crystallographic report, bond lengths are described as "normal" without specific tabulation in the main text. The definitive values are contained within the supplementary CIF data file.[3] ²The report notes "good agreement in terms of bond lengths and angles" when compared to a similar solvated structure.[3] Computational studies using Density Functional Theory (DFT) with methods like B3LYP/6-31G* have been performed to model these parameters.[4]

This compound is known to exhibit polymorphism, transitioning between different crystal phases depending on temperature and pressure. At low temperatures, it adopts a fully ordered monoclinic structure. As temperature increases, it undergoes phase transitions to a semi-ordered orthorhombic phase and then to a disordered face-centered cubic (FCC) plastic crystal phase at higher temperatures.[4]

Experimental Protocols

The following protocol is a summary of the methodology used to determine the crystal structure of this compound.[3]

-

Crystal Growth: Single crystals suitable for X-ray analysis are grown by the slow evaporation of a this compound solution in diethyl ether.

-

Data Collection:

-

A suitable crystal is mounted on a goniometer head.

-

Data is collected using an Oxford Xcalibur diffractometer equipped with a CCD detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

The crystal is maintained at a constant temperature of 200 K during data collection.

-

The CrysAlis CCD software is used for data collection and cell refinement.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed and reduced using the CrysAlis RED software.

-

The crystal structure is solved using direct methods with the SHELXS97 program.

-

The structural model is refined against the experimental data using full-matrix least-squares on F² with the SHELXL97 program.

-

Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model.

-

Several methods exist for the synthesis of this compound. Below are two common, high-yield protocols.

Method A: Direct Bromination with Liquid Bromine [5]

-

Materials: Adamantane (30 g), liquid bromine (24 mL).

-

Procedure:

-

In a suitable reaction flask, add 30 g of adamantane.

-

Carefully add 24 mL of liquid bromine.

-

Heat the reaction mixture in an oil bath at 85 °C for 6 hours.

-

Increase the temperature to 110 °C and continue the reaction for an additional 3 hours.

-

Allow the mixture to cool and stand overnight.

-

Recover excess bromine by distillation.

-

Reduce any remaining bromine by adding 20 mL of a saturated sodium hydrogen sulfite (B76179) solution.

-

Collect the solid product by filtration and wash the filter cake with water until neutral.

-

Dry the crude product and purify by recrystallization from methanol (B129727) to yield light yellow crystals (Typical Yield: ~93%).

-

Method B: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) [6]

-

Materials: Adamantane, 1,3-dibromo-5,5-dimethylhydantoin, trichloromethane.

-

Procedure:

-

Dissolve adamantane in trichloromethane in a reaction flask.

-

Add 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent. The molar ratio of adamantane to DBDMH is typically between 0.83 and 2.2.

-

Heat the reaction mixture to 65-70 °C.

-

Maintain the reaction at this temperature for 24-36 hours.

-

Upon completion, cool the reaction mixture and process to isolate the crude product.

-

Purify the crude this compound by recrystallization to obtain a high-purity product. This method is considered more environmentally friendly as it avoids the use of excess liquid bromine.

-

Visualizations of Logical and Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate key logical and mechanistic pathways involving this compound.

References

Solubility of 1-Bromoadamantane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromoadamantane, a rigid, cage-like organohalide intermediate crucial in the synthesis of various pharmaceuticals and advanced materials. Understanding its solubility profile is paramount for optimizing reaction conditions, purification processes, and formulation development. This document summarizes the available qualitative and quantitative solubility data, presents detailed experimental protocols for solubility determination, and offers a logical workflow for assessing solubility.

Core Concepts: Physicochemical Properties and Solubility Profile

This compound (C₁₀H₁₅Br) is a white to off-white crystalline solid. Its unique, bulky, and non-polar adamantane (B196018) core significantly influences its solubility characteristics. The fundamental principle of "like dissolves like" is the primary determinant of its behavior in various solvents. The rigid, saturated hydrocarbon structure renders it highly lipophilic, leading to favorable interactions with non-polar organic solvents. Conversely, its inability to form significant hydrogen bonds results in very low solubility in polar protic solvents like water. While the carbon-bromine bond introduces some polarity, the overall non-polar nature of the adamantane cage dominates its solubility profile.

Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Polarity | Solubility Description | Citation |

| Water | Polar Protic | Insoluble | [1][2][3] |

| Methanol | Polar Protic | Slightly Soluble | [1][3] |

| Ethanol | Polar Protic | Soluble | [4] |

| Chloroform | Polar Aprotic | Sparingly Soluble | [1][3] |

| Diethyl Ether | Polar Aprotic | Soluble | [4] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [1][3] |

| Benzene | Non-polar | Soluble | [4] |

| Carbon Tetrachloride | Non-polar | Soluble | [1] |

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Method | Citation |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 66.67 mg/mL | Not Specified |

Note: The quantitative data in DMSO is provided by a commercial supplier and the experimental conditions are not detailed. Researchers should verify this information experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many applications. The following are detailed methodologies for two common and reliable experimental protocols for determining the solubility of a crystalline organic compound like this compound.

Isothermal Saturation (Shake-Flask) Method

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps (B75204) and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of crystalline this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed for a sufficient duration (typically 24-72 hours) to ensure that the dissolution and crystallization processes have reached equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Gravimetric Method

This is a simpler, though potentially less precise, method that can be used for a preliminary assessment of solubility.

Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., filter paper and funnel)

-

Oven

Methodology:

-

Preparation of Saturated Solution: Add a known mass of this compound to a vial containing a known volume or mass of the solvent until no more solid dissolves and a small amount of excess solid remains.

-

Equilibration: Seal the vial and place it in a thermostatically controlled environment for an extended period (24-48 hours), with occasional agitation to ensure saturation.

-

Phase Separation: Carefully decant or filter the saturated solution to separate it from the undissolved solid.

-

Solvent Evaporation: Transfer a known volume of the clear saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Residue Quantification: Gently evaporate the solvent in a fume hood or under a stream of inert gas at a temperature that will not cause the sublimation of this compound. Once the solvent is removed, dry the dish in an oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Calculation: The solubility is determined by the difference in the weight of the dish before and after evaporation, divided by the volume of the saturated solution taken.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of a chemical compound and the key factors influencing this property.

Caption: A logical workflow for the experimental determination of solubility.

Caption: Key intermolecular and external factors governing solubility.

References

A Technical Guide to the Physicochemical Properties of 1-Bromoadamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 1-bromoadamantane, a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Understanding these fundamental physical properties is crucial for its purification, handling, and application in further chemical reactions. This document outlines the established values for these properties, details the experimental methodologies for their determination, and provides context on their significance.

Core Physicochemical Data

The melting and boiling points of this compound are critical parameters for its characterization and are summarized below. These values have been consistently reported across various chemical suppliers and databases.

| Physical Property | Value | Units |

| Melting Point | 116 - 120 | °C |

| 241 - 248 | °F | |

| 389.15 - 393.15 | K | |

| Boiling Point | 226 | °C |

| 439 | °F | |

| 499.15 | K |

Significance in Research and Development

This compound serves as a bulky, lipophilic building block in medicinal chemistry and materials science.[1] Its adamantane (B196018) cage structure imparts unique properties to target molecules, including increased metabolic stability and enhanced binding to specific receptors. The melting point is a crucial indicator of purity; a sharp melting point range is characteristic of a pure compound, while impurities typically cause a depression and broadening of this range.[2][3][4] The boiling point is essential for purification by distillation, although its high value often leads to the use of vacuum distillation to prevent decomposition.

Experimental Protocols for Determination

Melting Point Determination by Capillary Method

The capillary method is the most common technique for determining the melting point of a crystalline solid like this compound.[2][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

A small sample of dry, crystalline this compound is finely ground using a mortar and pestle.[4]

-

The open end of a capillary tube is tapped into the powdered sample.[3]

-

The tube is inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[3][6]

-

The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[2]

-

The sample is heated at a steady rate. For an unknown sample, a rapid initial heating can determine an approximate melting range.[2][4]

-

A second, more precise measurement is then performed with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[2][3]

-

The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the last crystal melts.[6]

Boiling Point Determination by Distillation Method

For a non-volatile solid with a high boiling point like this compound, distillation is a suitable method for boiling point determination, often performed under reduced pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips or magnetic stirrer

-

Vacuum source (for vacuum distillation)

Procedure:

-

A sample of this compound (at least 5 mL, if available in liquid form or melted) is placed in the distillation flask along with boiling chips or a stir bar to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

-

It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.[7][8]

Logical Relationship of Physical States

The physical state of this compound is directly dependent on its temperature relative to its melting and boiling points. The following diagram illustrates this relationship.

Caption: Phase transitions of this compound with temperature.

References

- 1. This compound | 768-90-1 [chemicalbook.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chm.uri.edu [chm.uri.edu]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. mt.com [mt.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

An In-Depth Technical Guide to the Spectral Data of 1-Bromoadamantane

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-bromoadamantane. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the spectroscopic properties of this compound.

Data Presentation

The following tables summarize the key quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.37 | s | 6H | 6 x CH₂ (adjacent to C-Br) |

| 2.10 | s | 3H | 3 x CH (bridgehead) |

| 1.73 | s | 6H | 6 x CH₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 67.5 | C | C-Br |

| 46.8 | CH₂ | 6 x CH₂ (adjacent to C-Br) |

| 35.5 | CH | 3 x CH (bridgehead) |

| 31.9 | CH₂ | 6 x CH₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from SpectraBase and other chemical databases.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Strong | C-H stretch (alkane) |

| 2850 | Strong | C-H stretch (alkane) |

| 1450 | Medium | C-H bend (alkane) |

| 1345 | Medium | C-H bend (alkane) |

| 965 | Medium | C-C stretch |

| 680 | Strong | C-Br stretch |

Sample preparation: KBr disc or Nujol mull. Data sourced from ChemicalBook and NIST WebBook.[2][3]

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 216 | ~95 | [M+2]⁺ (with ⁸¹Br) |

| 214 | 100 | [M]⁺ (with ⁷⁹Br) |

| 135 | 80 | [M-Br]⁺ |

| 93 | 20 | [C₇H₉]⁺ |

| 79 | 15 | [C₆H₇]⁺ |

| 41 | 10 | [C₃H₅]⁺ |

Ionization method: Electron Ionization (EI). Data sourced from NIST WebBook.[4]

Experimental Protocols

While specific experimental parameters for the cited data are not available, the following sections describe standard protocols for obtaining NMR, IR, and mass spectra for a solid compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving a few milligrams of the solid in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in an NMR tube.[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[5] Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[5] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and often proton decoupling techniques are employed to enhance the signal and simplify the spectrum.[6][7]

Infrared (IR) Spectroscopy

For a solid sample like this compound, the spectrum is typically obtained using a solid sampling technique.[8][9] One common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and then compressed under high pressure to form a transparent disc.[10] Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (a mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr). The prepared sample is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[11]

Mass Spectrometry (MS)

Electron ionization (EI) is a common method for the mass analysis of relatively volatile organic compounds like this compound.[12][13] The solid sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[14] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.[15]

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Key fragmentation pathways of this compound in mass spectrometry.

Caption: Correlation of this compound's structure with its NMR and IR data.

References

- 1. This compound(768-90-1) 1H NMR [m.chemicalbook.com]

- 2. This compound(768-90-1) IR Spectrum [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. Infrared Spectra of Solids – the Mull Technique | The Infrared and Raman Discussion Group [irdg.org]

- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rroij.com [rroij.com]

An In-depth Technical Guide to the Synthesis of 1-Bromoadamantane from Adamantane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for producing 1-bromoadamantane from adamantane (B196018), a critical process for the development of various pharmaceuticals and advanced materials.[1][2][3] The unique cage-like structure of the adamantane moiety imparts desirable properties such as high lipophilicity and metabolic stability to drug candidates. This compound serves as a key intermediate in the functionalization of the adamantane core.[2][4][5] This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction mechanisms and workflows.

Core Synthetic Methodologies

The synthesis of this compound from adamantane can be achieved through several methods, primarily involving electrophilic or free-radical bromination. The choice of method often depends on the desired yield, selectivity, and scalability of the process. The most common approaches include direct bromination with elemental bromine, the use of N-bromosuccinimide (NBS) as a brominating agent, and catalytic methods.

Quantitative Data Summary

The following tables summarize the key quantitative data from various cited synthesis protocols, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Direct Bromination with Elemental Bromine (Br₂)

| Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Adamantane:Br₂) | Yield (%) | Reference |

| None | Excess Br₂ | 85 - 110 | 9 | 1:excess | 93 | [6] |

| Iron powder | CH₂Cl₂ | 80 | 0.5 - 1 | 1:1.2 | ~65.6 (crude) | [1] |

| H₂O₂ | Water | 5 - 30 | 1 | 1:2 | 95 | [7] |

| Iodine | Concentrated H₂SO₄ | 73 - 77 | 6 | 1:1.2 (weight) | Not specified | [8] |

| Aluminum tribromide | Excess Br₂ | ~65 | 0.25 | 1:excess | 72 (for 1,3-dibromo) | [9] |

Table 2: Bromination with N-Bromosuccinimide (NBS)

| Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Adamantane:NBS) | Yield (%) | Reference |

| Not specified | Trichloromethane | 65 | 30 | 1:1 | 91 | [10] |

Table 3: Catalytic Bromination

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Adamantane:Agent:Catalyst) | Yield (%) | Reference |

| Bromotrichloromethane | Mo(CO)₆ | None | 140 - 160 | 5 - 10 | 100:200-300:1-3 | up to 99 | [1] |

| Tetrabromomethane | Iron compounds | Various | Not specified | Not specified | Not specified | Not specified | [11] |

Reaction Mechanisms and Workflows

The following diagrams illustrate the underlying chemical transformations and experimental processes involved in the synthesis of this compound.

Detailed Experimental Protocols

The following are detailed experimental procedures for two of the most common methods for synthesizing this compound.

This method utilizes hydrogen peroxide as an oxidant to regenerate bromine from the hydrogen bromide byproduct, thus improving the overall atom economy.[7]

Materials:

-

Adamantane (100 g, 0.734 mol)

-

Bromine (234.9 g, 1.478 mol)

-

50% Hydrogen Peroxide (120 g, 1.774 mol)

-

Water (50 mL)

-

Saturated sodium sulfite (B76179) solution

-

Methanol (B129727) for recrystallization

-

500 mL four-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer

Procedure:

-

To the four-necked flask, add adamantane (100 g) and water (50 mL).

-

Cool the mixture to 5-10 °C using an ice-water bath while stirring.

-

Slowly add bromine (234.9 g) dropwise over 30 minutes, ensuring the temperature does not exceed 30 °C.

-

After the addition of bromine is complete, continue stirring at the same temperature for another 30 minutes.

-

Slowly add 50% hydrogen peroxide (120 g) dropwise over 30 minutes, maintaining the temperature below 30 °C.

-

After the addition of hydrogen peroxide, continue stirring for an additional 30 minutes.

-

Cool the reaction mixture to 5-10 °C and add saturated sodium sulfite solution to quench any unreacted bromine until the color disappears.

-

Filter the solid precipitate and wash it with water until the filtrate is neutral.

-

Recrystallize the crude product from methanol to obtain light yellow crystals of this compound.

-

Yield: 150 g (95%).[7]

-

Melting Point: 117-118 °C.[7]

This method employs a safer and more convenient brominating agent compared to liquid bromine.[10]

Materials:

-

Adamantane (6.81 g, 0.05 mol)

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (14.30 g, 0.05 mol)

-

Trichloromethane (125 mL)

-

Saturated sodium bisulfite solution

-

Methanol for recrystallization

-

250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

In the three-necked flask, combine adamantane (6.81 g) and DBDMH (14.30 g).

-

Add trichloromethane (125 mL) and stir the mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux at 65 °C and maintain for 30 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

In an ice bath, add saturated sodium bisulfite solution until the yellow color of bromine disappears, then stir for an additional 15 minutes.

-

Filter the mixture to remove any precipitated solids.

-

Separate the organic phase from the filtrate and wash it three times with 500 mL of water.

-

Dry the organic phase and concentrate it under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from methanol to yield off-white crystals of this compound.

-

Yield: 9.61 g (89%).[10]

-

Melting Point: 114.6-115.0 °C.[10]

Safety Considerations

-

Bromine: is highly toxic, corrosive, and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrogen Peroxide (50%): is a strong oxidizer and can cause severe skin and eye burns. Handle with care and appropriate PPE.

-

Trichloromethane (Chloroform): is a suspected carcinogen and is harmful if inhaled or absorbed through the skin. Use only in a well-ventilated fume hood.

-

Acids and Bases: Handle all acids and bases with appropriate care and PPE.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the original literature for more detailed information and adapt the procedures to their specific laboratory conditions and safety protocols.

References

- 1. RU2428408C2 - this compound synthesis method - Google Patents [patents.google.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scite.ai [scite.ai]

- 5. This compound | 768-90-1 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN103626628A - Preparation method for 1-adamantane bromide - Google Patents [patents.google.com]

- 8. CN101429095B - Process for producing bromoadamantane - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. CN110304986B - Preparation method of this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Discovery and history of adamantane derivatives

An In-depth Technical Guide to the Discovery and History of Adamantane (B196018) Derivatives

Introduction

Adamantane, a tricyclic alkane (C₁₀H₁₆), is a unique and highly stable hydrocarbon characterized by its rigid, cage-like structure that is a subunit of the diamond lattice. This structural feature, termed a diamondoid, imparts exceptional properties such as high thermal stability, lipophilicity, and a three-dimensional architecture. First discovered in 1933, adamantane remained a chemical curiosity until an efficient synthesis was developed in the 1950s. This breakthrough unlocked its potential as a versatile scaffold in medicinal chemistry. The incorporation of the adamantyl moiety into pharmacologically active molecules has led to the development of a diverse range of therapeutic agents, from antivirals and neuroprotective drugs to treatments for metabolic diseases. This guide provides a comprehensive overview of the discovery of adamantane and the historical development of its key derivatives, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols that underpinned their creation.

The Discovery and Synthesis of the Adamantane Core

Initial Isolation and First Synthesis

The existence of adamantane was first postulated in 1924, but it was not until 1933 that it was successfully isolated.[1] Czech chemists Stanislav Landa and V. Machacek discovered the compound in minute quantities by fractionally distilling petroleum from the Hodonín oil field in Czechoslovakia.[2][3][4][5] They noted its unusually high melting and boiling points for its molecular weight and, due to its structural similarity to diamond, it was named "adamantane," derived from the Greek adamantinos (relating to steel or diamond).[1][2][4]

The first laboratory synthesis was achieved by Vladimir Prelog in 1941.[2][3][5][6] This multi-step process, starting from a precursor known as Meerwein's ester, was complex and produced the target molecule in a very low yield (less than 1%).[6][7]

The Schleyer Synthesis: A Breakthrough in Accessibility

For over two decades, the difficulty of its synthesis limited the study of adamantane. A pivotal breakthrough occurred in 1957 when Paul von Ragué Schleyer discovered an astonishingly efficient method. By treating a readily available precursor, the endo-isomer of tetrahydrodicyclopentadiene, with a Lewis acid catalyst like aluminum chloride, he could induce a thermodynamically driven rearrangement to the exceptionally stable adamantane cage.[6][8] This method dramatically increased the yield to 30-40%, and subsequent refinements have pushed it to over 90%, making adamantane an inexpensive and readily available starting material for research and drug development.[4]

Adamantane Derivatives in Infectious Disease: The First Antivirals

The development of adamantane-based drugs began in earnest in the 1960s, leading to the first orally administered antiviral agents specifically targeting influenza.

Amantadine (B194251) and Rimantadine (B1662185)

In 1963, scientists at Du Pont & Co. discovered the antiviral properties of amantadine (1-aminoadamantane).[9][10] This discovery led to its approval in 1966 for the prophylaxis of influenza A.[9] A close derivative, rimantadine, was discovered in 1963 and approved by the FDA in 1994, offering a similar mechanism with a potentially better side-effect profile.[11][12]

Mechanism of Action: Both amantadine and rimantadine target the M2 proton channel of the influenza A virus.[12][13][14] This channel is essential for the virus to uncoat and release its genetic material into the host cell. By blocking this channel, the drugs prevent the acidification of the virion interior, halting the replication cycle at an early stage.[12][14]

Quantitative Antiviral Activity Data

Widespread resistance, primarily through the S31N mutation in the M2 channel, has rendered amantadine and rimantadine largely ineffective against modern influenza strains.[12] However, research into new adamantane derivatives targeting these resistant strains continues.

| Compound | Virus Strain | Assay Type | EC₅₀ (μM) | Reference |

| 10c (Pyrimidine derivative) | A/WSN/33 (H1N1, S31N) | CPE Assay | 3.4 ± 0.8 | [15] |

| 16d (Pyridine derivative) | A/WSN/33 (H1N1, S31N) | CPE Assay | 3.2 ± 0.7 | [15] |

| Amantadine | SARS-CoV-2 | In Vitro Replication | ~83 - 119 | [16] |

| Rimantadine | SARS-CoV-2 (Omicron) | In Vitro Replication | 17.8 | [17] |

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Assay

This protocol provides a general methodology for determining the antiviral efficacy of a compound by measuring the inhibition of virus-induced cell death.

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., an adamantane derivative) in a culture medium.

-

Infection and Treatment: After 24 hours, remove the growth medium from the cells. Infect the cells with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

-

Incubation: Incubate the plate for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).

-

Quantification of Cell Viability: Assess cell viability using a colorimetric assay. For example, add a solution of MTS or MTT reagent to each well. Living cells metabolize the reagent into a colored formazan (B1609692) product.

-

Data Analysis: Measure the absorbance of each well using a plate reader. Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC₅₀ (50% effective concentration) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Adamantane in Neurology: Modulating Brain Receptors

The therapeutic applications of adamantane derivatives expanded serendipitously from virology into neurology.

Amantadine for Parkinson's Disease

In 1968, a patient taking amantadine for influenza reported a marked improvement in her Parkinson's disease symptoms.[9] This chance observation was confirmed in clinical studies, leading to the drug's approval for this new indication. Its mechanism in Parkinson's is complex but is thought to involve the potentiation of dopaminergic responses and non-competitive antagonism of NMDA-type glutamate (B1630785) receptors.[11]

Memantine (B1676192) for Alzheimer's Disease

Memantine was first synthesized in 1963 and was later found to have activity in the central nervous system.[18] After its NMDA receptor antagonist properties were identified in 1989, it was developed for the treatment of moderate-to-severe Alzheimer's disease, gaining FDA approval in 2003.[18]

Mechanism of Action: Alzheimer's disease is associated with excessive glutamate activity, which leads to neuronal damage through a process called excitotoxicity. This is mediated by the overstimulation of NMDA receptors. Memantine acts as a low-affinity, uncompetitive open-channel blocker of the NMDA receptor.[19][20][21] Under normal physiological conditions, it does not interfere with the transient glutamate signals required for learning and memory. However, under the pathological conditions of chronic overstimulation seen in Alzheimer's, it preferentially enters and blocks the open ion channel, preventing the excessive influx of Ca²⁺ ions and mitigating neuronal damage.[20][21][22]

Quantitative Receptor Binding Data

The unique therapeutic profile of memantine stems from its specific binding kinetics at the NMDA receptor.

| Compound | Receptor/Target | Binding Parameter | Value | Reference |

| Memantine | NMDA Receptor | Uncompetitive open-channel blocker | Low-affinity, rapid off-rate | [20] |

| Memantine | 5-HT₃ Receptor | Antagonist (IC₅₀) | ~1.0 µM | [18] |

| Memantine | α7 Nicotinic Acetylcholine Receptor | Antagonist (IC₅₀) | ~0.34 - 5 µM | [18] |

Adamantane in Metabolic Disease: DPP-4 Inhibitors

The rigid adamantane scaffold has also been successfully incorporated into drugs for metabolic disorders, most notably type 2 diabetes.

Vildagliptin (B1682220) and Saxagliptin

Vildagliptin, developed by Novartis, was first approved in 2007.[23] It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). Saxagliptin is another adamantane-containing DPP-4 inhibitor.

Mechanism of Action: The incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), are released after a meal and stimulate insulin (B600854) secretion in a glucose-dependent manner. DPP-4 is the enzyme responsible for rapidly inactivating these hormones. By inhibiting DPP-4, vildagliptin increases the levels of active incretin hormones. This enhances the insulin response to meals, suppresses glucagon (B607659) secretion, and ultimately improves glycemic control in patients with type 2 diabetes.[23][24]

Key Experimental Protocols: Synthesis

The availability of adamantane and its derivatives is predicated on robust synthetic chemistry.

Synthesis of Adamantane via Lewis Acid Catalysis

This protocol is adapted from the Organic Syntheses procedure based on Schleyer's discovery.

-

Reactant Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place anhydrous aluminum chloride.

-

Addition of Precursor: Slowly add molten endo-tetrahydrodicyclopentadiene (B1210996) to the stirring aluminum chloride. The reaction is exothermic.[25]

-

Heating and Rearrangement: Heat the reaction mixture to 150-180°C with vigorous stirring for 8-12 hours.[25] During this time, the strained hydrocarbon rearranges to the thermodynamically stable adamantane. Aluminum chloride will sublime and should be periodically pushed back into the reaction mixture.

-

Workup: Cool the reaction mixture. The product, a brown mush, is carefully decanted from the black tarry lower layer.

-

Isolation: The crude adamantane is suspended in petroleum ether and warmed until dissolved. The solution is decolorized with charcoal and filtered.

-

Purification: The filtrate is concentrated, and upon cooling, adamantane crystallizes as a white solid. It can be further purified by sublimation or recrystallization. The melting point should be determined in a sealed capillary tube.[25]

Synthesis of Memantine Hydrochloride

This is a simplified two-step, one-pot procedure for producing memantine.[26]

-

Step 1: Formation of the Formamide Intermediate:

-

Step 2: Hydrolysis and Salt Formation:

-

Cool the reaction mixture and extract the intermediate product, N-(3,5-dimethyladamantan-1-yl)formamide, using dichloromethane.

-

Combine the organic extract with a 21% aqueous solution of hydrochloric acid.

-

Heat the biphasic mixture to reflux for at least 1 hour to hydrolyze the formamide.[26]

-

Upon cooling, the product, memantine hydrochloride, crystallizes from the aqueous layer.

-

-

Purification: The crystals are collected by filtration, washed, and dried to yield the final product. Purity can be assessed by GC-MS.[26]

Conclusion

The journey of adamantane from a trace component in crude oil to a privileged scaffold in modern pharmacology is a testament to both serendipity and rational drug design. Its unique, rigid, and lipophilic structure has been masterfully exploited to create therapies for a wide spectrum of human diseases, including viral infections, neurodegenerative disorders, and metabolic conditions. The history of adamantane derivatives highlights the profound impact that a single molecular framework can have on medicine. As synthetic methodologies advance and our understanding of biological targets deepens, the adamantane core will undoubtedly continue to serve as a foundation for the development of novel and impactful therapeutic agents.

References

- 1. Adamantane - Wikiwand [wikiwand.com]

- 2. worldscientific.com [worldscientific.com]

- 3. worldscientific.com [worldscientific.com]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. adamantanes [ursula.chem.yale.edu]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. Amantadine - Wikipedia [en.wikipedia.org]

- 10. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rimantadine [medbox.iiab.me]

- 12. Rimantadine - Wikipedia [en.wikipedia.org]

- 13. Antiviral drug - Wikipedia [en.wikipedia.org]

- 14. Rimantadine | Influenza, Antiviral, Treatment | Britannica [britannica.com]

- 15. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amantadine Inhibits SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Memantine - Wikipedia [en.wikipedia.org]

- 19. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 24. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Cage: A Rigid Scaffold for Innovative Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique, rigid, and thermodynamically stable cage-like structure of adamantane (B196018) has cemented its status as a privileged scaffold in medicinal chemistry. Its inherent lipophilicity and synthetic tractability have paved the way for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of adamantane-based compounds, detailing their physicochemical properties, synthesis, and applications in drug development, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

The Adamantane Core: Physicochemical Properties

Adamantane (C₁₀H₁₆) is a tricyclic alkane, notable for its diamondoid structure, which can be described as the fusion of three cyclohexane (B81311) rings in chair conformations.[1] This arrangement results in a highly symmetrical (Td symmetry), strain-free, and rigid molecule.[1] These structural features impart distinct physicochemical properties that are highly advantageous in drug design.

The adamantyl moiety significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[2] This property is crucial for drugs targeting the central nervous system. Furthermore, the bulky and rigid nature of the adamantane cage can sterically shield nearby functional groups from metabolic degradation, thereby increasing the in vivo stability and half-life of a drug.[2]

Table 1: Physicochemical and Crystallographic Properties of Adamantane and Key Derivatives

| Property | Adamantane | Amantadine (B194251) Hydrochloride | Memantine (B1676192) Hydrochloride | Vildagliptin (B1682220) |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₈ClN | C₁₂H₂₂ClN | C₁₇H₂₅N₃O₂ |

| Molar Mass ( g/mol ) | 136.24[1] | 187.71 | 215.76[3] | 303.40 |

| Melting Point (°C) | 270 (sublimes)[1] | >300 (decomposes) | ~292 (decomposes) | 148-152 |

| Solubility | Insoluble in water, soluble in nonpolar organic solvents[1][4] | Freely soluble in water | Soluble in water | Soluble in water |

| LogP | ~2.5 | 2.44[5] | 3.2 | 0.4 |

| Crystal System | Cubic (room temp), Tetragonal (low temp)[1] | Triclinic[6] | Orthorhombic | Monoclinic |

| Space Group | Fm-3m (room temp), P-42₁c (low temp)[1] | P-1[6] | P2₁2₁2₁ | P2₁ |

| Unit Cell Parameters | a=9.426 Å, b=9.426 Å, c=9.426 Å, α=β=γ=90°[1] | a=6.494 Å, b=13.491 Å, c=15.086 Å, α=102.9°, β=91.8°, γ=101.5°[6] | a=6.69 Å, b=10.55 Å, c=17.51 Å, α=β=γ=90° | a=10.98 Å, b=6.48 Å, c=12.21 Å, β=102.3° |

| Z | 4[1] | 2[6] | 4 | 2 |

Synthesis of Adamantane Derivatives

The functionalization of the adamantane core is a key step in the synthesis of its derivatives. The tertiary carbon atoms of the adamantane cage are particularly susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

Synthesis of Amantadine Hydrochloride

Amantadine, an antiviral and anti-Parkinson's agent, can be synthesized from 1-bromoadamantane. The following protocol is a representative example.[7][8][9][10]

Protocol 1: Synthesis of Amantadine Hydrochloride

-

Formation of N-(1-adamantyl)acetamide: To a solution of acetylamide, add this compound and concentrated sulfuric acid. Heat the mixture until the reaction is complete as monitored by thin-layer chromatography (TLC). Pour the reaction mixture into ice-cold water to precipitate the product. Filter and wash the solid with cold water to obtain N-(1-adamantyl)acetamide.

-

Hydrolysis to Amantadine: Prepare a solution of sodium hydroxide (B78521) in diethylene glycol. Add the N-(1-adamantyl)acetamide from the previous step and heat the mixture to reflux until the starting material is consumed (monitored by TLC).

-

Salt Formation: Cool the reaction mixture and extract the product into an organic solvent such as ether. Wash the organic layer with water and then treat with ethereal hydrochloric acid to precipitate amantadine hydrochloride. Filter and dry the solid to obtain the final product.

Synthesis of Memantine Hydrochloride

Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease, can be synthesized from 1,3-dimethyladamantane (B135411).[11][12][13][14][15]

Protocol 2: Synthesis of Memantine Hydrochloride

-

Formation of 1-bromo-3,5-dimethyladamantane: React 1,3-dimethyladamantane with bromine to yield 1-bromo-3,5-dimethyladamantane.

-

Formation of N-(3,5-dimethyladamantan-1-yl)acetamide: React the bromo derivative with acetonitrile (B52724) in the presence of sulfuric acid. The resulting intermediate is then hydrolyzed with aqueous workup to yield the acetylamino derivative.

-

Hydrolysis to Memantine: Hydrolyze the acetyl group by heating with sodium hydroxide in diethylene glycol to give 1-amino-3,5-dimethyladamantane (memantine).

-

Salt Formation: Dissolve the memantine base in a suitable solvent and treat with hydrochloric acid to precipitate memantine hydrochloride. Recrystallize from a mixture of ether and alcohol.

Synthesis of Vildagliptin

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its synthesis is a multi-step process.[16][17][18][19]

Protocol 3: Synthesis of Vildagliptin

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: This intermediate is prepared from L-proline. L-proline is first reacted with chloroacetyl chloride. The resulting carboxylic acid is then converted to the corresponding carbonitrile using a dehydrating agent.

-

Synthesis of 3-amino-1-adamantanol: This intermediate is prepared from 1-aminoadamantane hydrochloride via oxidation.

-